[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid
Overview
Description
[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a 2-fluorobenzyloxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2-Fluorobenzyloxy Group: The 2-fluorobenzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the 2-fluorobenzyloxy moiety.
Acetic Acid Functionalization: The acetic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzyloxy group.
Reduction: Reduction reactions can target the pyrazole ring or the acetic acid moiety, potentially leading to the formation of alcohols or amines.
Substitution: The fluorine atom on the benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyloxy group may enhance binding affinity, while the pyrazole ring can participate in hydrogen bonding and other interactions. The acetic acid moiety may facilitate solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid: Similar structure but with a different position of the fluorine atom.
[4-(2-Chlorobenzyloxy)-pyrazol-1-yl]-acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
The unique combination of the 2-fluorobenzyloxy group and the pyrazole ring in [4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid provides distinct chemical properties, such as enhanced reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)methoxy]pyrazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-11-4-2-1-3-9(11)8-18-10-5-14-15(6-10)7-12(16)17/h1-6H,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYHGXQYMOFHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN(N=C2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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